molecular formula C11H11ClO2 B1431987 1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314775-04-6

1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B1431987
CAS RN: 1314775-04-6
M. Wt: 210.65 g/mol
InChI Key: KJOUXBIGBPDTBT-UHFFFAOYSA-N
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Description

“1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1314775-04-6 . It has a molecular weight of 210.66 and its IUPAC name is 1-(4-chloro-2-methylphenyl)cyclopropanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid has been used in a variety of scientific research applications. It has been used in organic synthesis as a reactant in the synthesis of a variety of compounds. It has also been used in drug discovery, as it can be used to synthesize novel compounds that have potential therapeutic applications. In addition, it has been used in biochemical and physiological studies, as it has been shown to interact with various proteins and enzymes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid is not fully understood. However, it is believed to interact with various proteins and enzymes in order to exert its effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. In addition, it is relatively inexpensive, which makes it cost-effective for use in research applications. However, it is also a relatively toxic compound, which can be a limitation for some experiments. In addition, it can be difficult to purify, which can be a limitation for some experiments that require high purity of the compound.

Future Directions

1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid(4-Chloro-2-methylphenyl)cyclopropane-1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acidcarboxylic acid has potential for use in a variety of future research applications. For example, it could be used to develop new drugs for the treatment of various diseases, such as cancer and autoimmune disorders. In addition, it could be used to develop new compounds for use in organic synthesis. Finally, it could be used to develop new compounds for use in biochemical and physiological studies, such as studies of drug-receptor interactions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-7-6-8(12)2-3-9(7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOUXBIGBPDTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid
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1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid
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1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid
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1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(4-Chloro-2-methylphenyl)cyclopropane-1-carboxylic acid

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